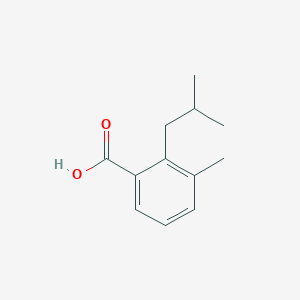

2-Isobutyl-3-methylbenzoic acid

Description

Properties

IUPAC Name |

3-methyl-2-(2-methylpropyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)7-11-9(3)5-4-6-10(11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMDGSSHIZVDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isobutyl 3 Methylbenzoic Acid and Advanced Analogues

Direct Synthesis Approaches to 2-Isobutyl-3-methylbenzoic Acid

Directly constructing the this compound framework involves introducing the isobutyl and carboxyl groups onto a methylbenzene scaffold in the correct orientation. Key strategies include electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic Aromatic Substitution Strategies via Carbocation Intermediates

Friedel-Crafts alkylation is a primary method for introducing alkyl groups onto an aromatic ring. This reaction proceeds through an electrophilic carbocation intermediate generated from an alkyl halide or alkene in the presence of a strong Lewis acid catalyst. To synthesize this compound, one could envision the isobutylation of 3-methylbenzoic acid.

However, a significant challenge in Friedel-Crafts alkylation with isobutyl precursors is the propensity of the initially formed primary isobutyl carbocation to rearrange into the more stable tertiary tert-butyl carbocation. This rearrangement often leads to the incorporation of a tert-butyl group on the aromatic ring instead of the desired isobutyl group. The planning of such a synthesis must account for the directing effects of the substituents already on the ring. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director, complicating the regiochemical outcome. libretexts.org

Table 1: General Conditions for Friedel-Crafts Alkylation

| Parameter | Details |

|---|---|

| Substrate | 3-Methylbenzoic Acid |

| Alkylating Agent | Isobutyl halide (e.g., isobutyl chloride) or Isobutene |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeBr₃) |

| Potential Issue | Carbocation rearrangement leading to tert-butylated products |

| Regioselectivity | Influenced by competing directing effects of methyl and carboxyl groups |

Ortho-Directed Metalation and Carboxylation Protocols for Alkyl-Substituted Aromatic Systems

Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the synthesis of polysubstituted aromatics. wikipedia.org This strategy utilizes a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophile, such as carbon dioxide, to install a carboxylic acid group. wikipedia.org

For the synthesis of this compound, a plausible DoM strategy would start with 1-isobutyl-2-methylbenzene. In this case, the methyl group is not a strong DMG. However, lithiation can sometimes be directed to the position next to an alkyl group. Following the generation of the aryllithium species at the desired position, quenching the reaction with solid carbon dioxide (dry ice) would yield the target benzoic acid. The effectiveness of this approach depends on the ability to selectively deprotonate the ring at the position between the two alkyl groups.

Table 2: Conceptual DoM Protocol for this compound

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. Metalation | 1-Isobutyl-2-methylbenzene, Strong base (e.g., n-BuLi, s-BuLi/TMEDA), Anhydrous THF, -78 °C | Regioselective deprotonation of the aromatic ring |

| 2. Carboxylation | Solid Carbon Dioxide (CO₂) | Introduction of the carboxyl group |

| 3. Workup | Aqueous acid | Protonation to yield the final benzoic acid |

Synthesis of Structurally Related Benzoic Acid Derivatives and Precursors

The synthesis of structurally related analogues and precursors provides access to a wider range of compounds and offers alternative routes to the target molecule. These methods include nitration, oxidation, halogenation, and alkoxylation.

Nitration and Oxidation Reactions for Substituted Benzoic Acids

Nitrated benzoic acids are valuable intermediates in organic synthesis. guidechem.com The synthesis of 2-nitro-3-methylbenzoic acid can be achieved by the direct nitration of m-toluic acid (3-methylbenzoic acid). One patented method involves reacting powdered m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C). google.compatsnap.com This approach has been shown to achieve high conversion rates of the starting material (over 99%) with good selectivity for the desired 2-nitro isomer (up to 87.2%). google.com An alternative approach involves protecting the carboxylic acid as an ester before nitration to improve selectivity, followed by hydrolysis.

The isomeric 3-nitro-2-methylbenzoic acid is typically synthesized by the oxidation of 3-nitro-o-xylene. google.com A method using oxygen as the oxidant in an acidic organic solvent like acetic or propionic acid, in the presence of a catalyst, has been developed to produce the crude product, which can be purified by recrystallization to greater than 98% purity. google.com Another method employs cobalt and manganese acetate (B1210297) catalysts with an initiator for the air oxidation of 1,3-dimethyl-2-nitrobenzene. googleapis.com

Table 3: Synthesis of Nitrated Methylbenzoic Acids

| Target Compound | Starting Material | Key Reagents | Conditions | Yield/Selectivity |

|---|---|---|---|---|

| 2-Nitro-3-methylbenzoic acid | m-Toluic acid | Nitric acid (92-98%) | -30 to -15 °C | 87.2% selectivity google.com |

| 3-Methyl-2-nitrobenzoic acid | 3-Methylbenzoic acid | 1. Esterification (MeOH, H₂SO₄) 2. Nitration 3. Hydrolysis | Multi-step | High purity |

| 3-Nitro-2-methylbenzoic acid | 3-Nitro-o-xylene | O₂, Catalyst, Initiator, Acetic Acid | - | >98% purity after recrystallization google.com |

| 2-Methyl-3-nitrobenzoic acid | 3-Nitro-o-xylene | H₂O₂, Cobalt(II) acetate, Manganese(II) acetate | 60 °C, 12 h | 87% yield chemicalbook.com |

Halogenation Techniques for Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids serve as versatile building blocks, particularly in cross-coupling reactions. chemimpex.com The synthesis of 2-bromo-3-methylbenzoic acid has been described in detail. A common route begins with the bromination of p-nitrotoluene using bromine and iron powder to yield 2-bromo-4-nitrotoluene. orgsyn.org This intermediate then undergoes a series of transformations, including reaction with potassium cyanide followed by hydrolysis and acidification, to ultimately furnish 2-bromo-3-methylbenzoic acid. orgsyn.org The final product is a white solid with a melting point of 134–136 °C. orgsyn.org

Table 4: Synthesis of 2-Bromo-3-methylbenzoic Acid

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Bromination | p-Nitrotoluene | Br₂, Iron powder | 2-Bromo-4-nitrotoluene | 86-90% orgsyn.org |

| 2. Cyanation/Hydrolysis | 2-Bromo-4-nitrotoluene | KCN, 2-ethoxyethanol, H₂O; then HCl | 2-Bromo-3-methylbenzoic acid | 7-8% (overall) orgsyn.org |

Alkoxylation Methods for Aryl Carboxylic Acid Preparation

Alkoxylated benzoic acids are important intermediates in the pharmaceutical and agrochemical industries. guidechem.com The synthesis of 3-alkoxy-2-methylbenzoic acids can be accomplished through various routes. One method involves a multi-step sequence starting from 3-amino-2-methylbenzoic acid. Diazotization with sodium nitrite (B80452) and sulfuric acid, followed by heating, yields 3-hydroxy-2-methylbenzoic acid. prepchem.com This phenolic intermediate can then be alkylated to produce the desired 3-alkoxy derivative.

An alternative patented process describes the preparation of 3-alkoxy-2-methylbenzoic acids by heating substituted naphthalenes in the presence of alkali metal hydroxides, followed by an alkylation step. google.com For instance, 3-methoxy-2-methylbenzoic acid can be prepared from 3-amino-2-methylbenzoic acid via a diazonium salt, which is then heated. guidechem.com Another approach involves a Grignard reaction starting from 6-chloro-2-methoxytoluene, followed by carboxylation with CO₂ to give 3-methoxy-2-methylbenzoic acid with a 77.5% yield. guidechem.com

Table 5: Selected Synthesis Methods for Alkoxy-Methylbenzoic Acids

| Target Compound | Starting Material | Key Steps | Key Reagents |

|---|---|---|---|

| 3-Hydroxy-2-methylbenzoic acid | 3-Amino-2-methylbenzoic acid | Diazotization, Hydrolysis | NaNO₂, H₂SO₄ prepchem.com |

| 3-Methoxy-2-methylbenzoic acid | 6-Chloro-2-methoxytoluene | Grignard formation, Carboxylation | Mg, THF, CO₂ guidechem.com |

| 3-Alkoxy-2-methylbenzoic acids | Substituted naphthalenes | Cleavage, Alkylation | Alkali metal hydroxides google.com |

Functionalization and Derivatization Strategies for this compound

The carboxylic acid moiety of this compound is a versatile handle for a wide array of chemical transformations. These modifications allow for the synthesis of a broad range of derivatives with tailored properties.

Esterification and Amidation Reactions for Carboxylic Acid Derivatives

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for modifying the compound's physicochemical properties.

Esterification: This process typically involves reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For instance, a general procedure involves stirring the acid with an alcohol and acetonitrile, followed by heating. The reaction mixture is then worked up to isolate the corresponding ester, often in high purity. This method is widely applicable for producing various ester derivatives. chemicalbook.com

Amidation: Direct amidation of carboxylic acids can be achieved using various catalytic systems. Boron-based catalysts, for example, have been shown to facilitate the formation of amides from carboxylic acids and amines. Mechanistic studies suggest that these catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mdpi.com Another approach involves the use of nickel/N-heterocyclic carbene (NHC) catalytic systems for the direct amidation of esters, which can also be applied to carboxylic acid derivatives. mdpi.com These methods provide efficient pathways to synthesize amide derivatives, which are prevalent in pharmaceuticals and other biologically active molecules. mdpi.comnih.gov

Construction of Complex Heterocyclic Hybrids (e.g., isatin-aminobenzoic acid derivatives)

Benzoic acid derivatives serve as valuable building blocks for the synthesis of more complex heterocyclic structures. Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are a notable class of heterocyclic compounds that can be combined with aminobenzoic acid structures to create hybrid molecules. rsc.org

The synthesis of isatin-aminobenzoic acid hybrids often involves the condensation of a substituted isatin with an aminobenzoic acid analog. nih.govresearchgate.net This reaction typically proceeds by refluxing the two components in a suitable solvent system, such as ethanol (B145695) and glacial acetic acid, to form a Schiff base via an imine bond. nih.govbiomedres.us This molecular hybridization approach combines two distinct pharmacophores, leading to new chemical entities with potentially novel biological activities. nih.govmdpi.com The resulting condensed molecules can be further modified to explore a wide range of chemical space. xisdxjxsu.asia

Bioconjugation Approaches Utilizing the Carboxylic Acid Moiety (e.g., biotinylation)

The carboxylic acid group is an ideal target for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or peptide. alfa-chemistry.com Biotinylation, the attachment of a biotin (B1667282) molecule, is a widely used technique in biotechnology for labeling and detection. alfa-chemistry.comnih.gov

The carboxyl group of a small molecule like this compound can be targeted for biotinylation using reagents that contain a terminal amine. gbiosciences.com The reaction is typically mediated by a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). gbiosciences.comthermofisher.com EDC activates the carboxyl group, making it reactive towards the amine on the biotinylation agent, forming a stable amide bond. gbiosciences.comthermofisher.cominterchim.fr This strategy allows the small molecule to be used as a probe in affinity-based studies, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. nih.govgoogle.com This "Trojan horse" strategy can also be explored to enhance the uptake of small molecules into cells. nih.govsemanticscholar.org

Challenges and Innovations in Regioselective Synthesis of ortho-Alkylbenzoic Acids

The synthesis of polysubstituted benzoic acids, particularly those with specific substitution patterns like this compound, presents significant regioselectivity challenges. Controlling the position of incoming substituents on the aromatic ring is a central problem in organic synthesis.

A primary challenge lies in directing substituents to the positions ortho to the carboxylic acid group. The carboxylate group itself can act as a directing group in metalation reactions. organic-chemistry.org However, achieving selectivity between the two ortho positions (C2 and C6) when one is already substituted can be difficult. Traditional methods may lead to mixtures of isomers, requiring difficult purification steps.

Innovations in this area have focused on developing new catalytic systems and synthetic methodologies. Palladium(II)-catalyzed C-H activation has emerged as a powerful tool for the ortho-alkylation of benzoic acids. nih.govnih.gov These reactions can proceed without the need for co-oxidants, offering a more efficient synthetic route. nih.govnih.gov Another innovative approach is directed ortho-metalation. By treating an unprotected benzoic acid with specific lithium-based reagents, it is possible to achieve deprotonation exclusively at a desired ortho position. organic-chemistry.orgnih.gov For example, the use of s-BuLi/TMEDA can direct metalation to one ortho position, while a different reagent system like n-BuLi/t-BuOK can reverse the regioselectivity, providing access to the other ortho position. organic-chemistry.orgnih.gov These advanced methods offer precise control over substitution patterns, facilitating the synthesis of complex ortho-alkylbenzoic acids that are otherwise difficult to access. nih.gov

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily participates in a variety of reactions, most notably nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Mechanisms and Applications

Nucleophilic acyl substitution is a key reaction for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This two-step addition-elimination mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.comkhanacademy.org Subsequently, a leaving group is expelled, and the carbonyl group is reformed. libretexts.orglibretexts.org The reactivity of the carboxylic acid derivative is influenced by the stability of the leaving group. libretexts.org

Common applications of nucleophilic acyl substitution for compounds like 2-isobutyl-3-methylbenzoic acid include:

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. masterorganicchemistry.com This process, known as Fischer esterification, is an equilibrium reaction. masterorganicchemistry.com For instance, this compound can be converted to its corresponding methyl ester using methanol (B129727) and a suitable acid catalyst, such as a Zr/Ti solid acid. mdpi.com The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

Amide Formation: The reaction of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic synthesis. diva-portal.org Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. rsc.org More commonly, the carboxylic acid is "activated" using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.ukluxembourg-bio.com These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide. fishersci.co.ukluxembourg-bio.com For example, N-isobutyl-3-methylbenzamide can be synthesized from 3-methylbenzoic acid. smolecule.com

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Reaction | Reactants | Reagents | Product |

| Esterification | This compound, Methanol | Acid Catalyst (e.g., H₂SO₄, Zr/Ti solid acid) | Methyl 2-isobutyl-3-methylbenzoate |

| Amide Formation | This compound, Amine | Coupling Agent (e.g., DCC, EDC) | N-substituted 2-isobutyl-3-methylbenzamide |

Rearrangement Reactions Involving Acyl Azides (e.g., Curtius Rearrangement)

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. nih.govorganic-chemistry.orgrsc.org This reaction is a versatile method for converting carboxylic acids into amines, urethanes, or ureas. nih.govrsc.org

The process begins with the conversion of the carboxylic acid, such as this compound, into an acyl azide. wikipedia.org This can be achieved through several methods:

Reaction of the corresponding acid chloride with sodium azide. wikipedia.org

Treatment of the carboxylic acid with diphenylphosphoryl azide (DPPA). wikipedia.org

Reaction of acylhydrazines with nitrous acid. wikipedia.org

Once formed, the acyl azide undergoes rearrangement to the isocyanate. nih.govchemistrysteps.com The isocyanate is a key intermediate that can be trapped by various nucleophiles. nih.gov For example, reaction with water leads to the formation of a primary amine after decarboxylation of the intermediate carbamic acid. masterorganicchemistry.com

Table 2: Key Steps in the Curtius Rearrangement

| Step | Description | Intermediate/Product |

| 1. Acyl Azide Formation | Conversion of the carboxylic acid to an acyl azide. | Acyl azide (R-CON₃) |

| 2. Rearrangement | Thermal or photochemical decomposition to an isocyanate. | Isocyanate (R-N=C=O) |

| 3. Nucleophilic Trapping | Reaction of the isocyanate with a nucleophile (e.g., water, alcohol). | Amine, Urethane, or Urea |

Reactivity of the Aromatic Ring System

The substituents on the benzene (B151609) ring of this compound dictate the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Regioselectivity Directed by Isobutyl and Carboxyl Groups

In electrophilic aromatic substitution (EAS), the existing groups on the aromatic ring influence where the new substituent will be added. wikipedia.orgmasterorganicchemistry.com These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orglibretexts.org

Isobutyl Group: As an alkyl group, the isobutyl group is an electron-donating group (EDG) through an inductive effect. wikipedia.org EDGs activate the aromatic ring towards electrophilic attack and are ortho- and para-directors. libretexts.orgsavemyexams.com

Carboxyl Group: The carboxyl group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms. cognitoedu.org EWGs deactivate the aromatic ring towards electrophilic substitution and are generally meta-directors. wikipedia.orgcognitoedu.org

In this compound, the directing effects of the isobutyl and carboxyl groups are in opposition. The activating isobutyl group directs incoming electrophiles to the ortho and para positions relative to it, while the deactivating carboxyl group directs to the meta position. The outcome of an EAS reaction on this molecule will depend on the reaction conditions and the specific electrophile used. For example, in the nitration of m-methylbenzoic acid, a mixture of isomers is typically obtained, with the selectivity for the 2-nitro product being around 22-44% depending on the nitrating agent. google.com The development of greener nitration methods is an active area of research to improve regioselectivity and reduce hazardous waste. frontiersin.orgfrontiersin.org

Table 3: Directing Effects of Substituents in this compound

| Substituent | Electronic Effect | Ring Activity | Directing Effect |

| Isobutyl | Electron-Donating (Inductive) | Activating | Ortho, Para |

| Carboxyl | Electron-Withdrawing (Resonance & Inductive) | Deactivating | Meta |

Reactivity of the Alkyl Side Chain

The isobutyl side chain of this compound also possesses reactive sites, particularly at the benzylic position.

Oxidation Reactions at the Benzylic Position

The benzylic carbon, the carbon atom directly attached to the aromatic ring, is particularly susceptible to oxidation. libretexts.orglibretexts.org This is due to the stabilization of radical intermediates at this position through resonance with the benzene ring. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize an alkylbenzene to a benzoic acid, provided there is at least one hydrogen atom at the benzylic position. libretexts.orglibretexts.org

In the case of this compound, both the isobutyl and methyl groups have benzylic hydrogens and are therefore susceptible to oxidation. However, the oxidation of the isobutyl group can be more complex. For instance, the cytochrome P450 catalyzed oxidation of 4-isobutylbenzoic acid results in hydroxylation at both the benzylic position (Cα) and the tertiary Cβ position. nih.gov Another potential reaction is the C(sp³)–H lactonization of 2-alkylbenzoic acids, which can be achieved using photocatalysis, to form phthalide (B148349) products. acs.orglookchem.com This reaction proceeds via a benzylic oxidative lactonization mechanism. acs.orglookchem.com

Free Radical Halogenation and Subsequent Transformations

Free radical halogenation provides a pathway to selectively functionalize the alkyl side chains of this compound. The mechanism for this type of reaction proceeds through a three-stage radical chain process: initiation, propagation, and termination. masterorganicchemistry.comlibretexts.org The initiation step involves the formation of halogen radicals, typically through the application of UV light or heat. libretexts.org

The selectivity of the halogenation reaction is highly dependent on the halogen used. Bromine radicals are known to be significantly more selective than chlorine radicals. masterorganicchemistry.com This selectivity is governed by the stability of the carbon radical formed during the hydrogen abstraction step in the propagation phase. The stability of free radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.com Furthermore, radicals in a benzylic position are particularly stable due to resonance delocalization with the aromatic ring. masterorganicchemistry.comkhanacademy.org

In the structure of this compound, there are three types of C-H bonds on the alkyl substituents:

Benzylic hydrogens on the 3-methyl group.

A tertiary hydrogen at the carbon of the isobutyl group directly attached to the ring.

Primary hydrogens on the two terminal methyl groups of the isobutyl substituent.

Given the high stability of the resulting benzylic and tertiary radicals, these positions are the most likely sites for halogen abstraction. The benzylic position is especially reactive. khanacademy.org Therefore, free radical bromination is expected to yield a mixture of products, with the major products being halogenated at the 3-(bromomethyl) position and the 2-(1-bromo-2-methylpropyl) position.

| Product Name | Site of Halogenation | Expected Yield |

| 2-Isobutyl-3-(bromomethyl)benzoic acid | Benzylic C-H of the methyl group | Major |

| 2-(1-Bromo-2-methylpropyl)-3-methylbenzoic acid | Tertiary C-H of the isobutyl group | Major |

| 2-(2-Methylpropyl)-3-methyl-x-bromobenzoic acid | Aromatic C-H | Minor |

| 2-(2-Bromo-2-methylpropyl)-3-methylbenzoic acid | Primary C-H of the isobutyl group | Minor |

Subsequent Transformations: The introduction of a halogen atom, particularly bromine, opens up numerous pathways for further chemical synthesis. The resulting haloalkane derivatives can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups. For instance, reaction with hydroxide (B78521) can yield alcohols, alkoxides can produce ethers, and ammonia (B1221849) or amines can lead to the formation of new C-N bonds. khanacademy.org These transformations are crucial for building more complex molecular architectures from the initial halogenated scaffold.

Catalytic Transformations and Coupling Reactions

Modern catalytic methods offer powerful tools for the selective functionalization of molecules like this compound. These reactions can target both the carboxylic acid group and the C-H bonds of the aromatic ring and alkyl substituents.

Transition metal catalysis, employing metals such as rhodium (Rh), palladium (Pd), and nickel (Ni), is particularly effective for C-H activation and coupling reactions. nih.gov For instance, Rh(III)-catalyzed oxidative C-H functionalization can be used to couple aromatic compounds with various partners. nih.gov While direct catalytic data for this compound is scarce, related transformations on substituted benzoates provide a strong indication of its potential reactivity. A nickel-catalyzed coupling reaction has been demonstrated for methyl 2-bromo-3-methylbenzoate, a structurally similar compound, to assemble axially chiral alkenes. dicp.ac.cn This suggests that halogenated derivatives of this compound could serve as valuable substrates in similar cross-coupling reactions.

The carboxylic acid group itself can be transformed catalytically. A one-pot method using catalytic ferric(III) chloride (FeCl₃) has been shown to convert benzyl (B1604629) esters into other esters, amides, and anhydrides under mild conditions. researchgate.net This proceeds via an in-situ generated acid chloride intermediate. researchgate.net this compound could be converted to its benzyl ester and then subjected to this protocol for diversification.

| Reaction Type | Catalyst | Potential Transformation |

| Cross-Coupling | Ni-complexes | Coupling of halogenated derivatives with alkynyl borons to form complex alkenes. dicp.ac.cn |

| C-H Acylation | Rh(III)-complexes | Direct acylation of the aromatic ring using aldehydes as coupling partners. nih.gov |

| Ester/Amide Formation | FeCl₃ (catalytic) | Conversion of the corresponding benzyl ester into a diverse range of esters and amides. researchgate.netrsc.org |

| Dehydroisomerisation | Bifunctional metal-acid catalysts | Potential aromatization of the isobutyl group or other rearrangements, similar to reactions seen with terpenes. liverpool.ac.uk |

Reaction Kinetics and Thermodynamic Considerations of Key Transformations

The feasibility and outcome of the transformations discussed are governed by their reaction kinetics and thermodynamics.

The Hammond postulate states that the transition state of an endothermic step will resemble the products. In radical bromination, the hydrogen abstraction step is endothermic, and its transition state resembles the resulting carbon radical. Therefore, factors that stabilize the radical (resonance, hyperconjugation) also stabilize the transition state, lowering the activation energy and increasing the reaction rate for that specific site. This explains the high selectivity of bromination. masterorganicchemistry.com The relative reactivity of C-H bonds can be directly correlated to their bond dissociation energies (BDEs); weaker bonds are broken more readily.

| C-H Bond Type in this compound | Approximate Bond Dissociation Energy (kcal/mol) | Thermodynamic Implication |

| Benzylic (on 3-methyl group) | ~88-90 | Lowest energy barrier for H-abstraction; kinetically favored site. |

| Tertiary (on isobutyl group) | ~93-95 | Low energy barrier, also a favored site but generally less so than benzylic. |

| Primary (on isobutyl group) | ~100-102 | Highest energy barrier; kinetically disfavored site. |

Note: BDE values are general estimates for these types of bonds and serve to illustrate the principles of selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of 2-Isobutyl-3-methylbenzoic acid.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key characteristic absorptions are predicted based on the analysis of related compounds.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often appearing broad due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid is anticipated to produce a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isobutyl and methyl groups are predicted to appear just below 3000 cm⁻¹. The C-O stretching of the carboxylic acid and O-H bending vibrations are likely to be observed in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ range.

Table 1: Predicted FT-IR Peaks for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch | Carboxylic acid |

| 3000-3100 | C-H stretch | Aromatic |

| 2870-2960 | C-H stretch | Isobutyl, Methyl |

| 1700-1725 | C=O stretch | Carboxylic acid |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1300-1440 | O-H bend | Carboxylic acid |

| 1210-1320 | C-O stretch | Carboxylic acid |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the aromatic ring stretching vibrations are expected to produce strong signals in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹. The C=O stretch of the carboxylic acid, while strong in the IR, is generally weaker in the Raman spectrum. The symmetric C-H stretching of the methyl and isobutyl groups would also be visible. Analysis of benzoic acid shows characteristic Raman bands that would be expected to be present and shifted in the spectrum of its derivative. researchgate.net

Table 2: Predicted Raman Peaks for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3070 | Aromatic C-H stretch | Aromatic |

| 2870-2960 | Aliphatic C-H stretch | Isobutyl, Methyl |

| 1600-1630 | Aromatic C=C stretch | Aromatic ring |

| ~1000 | Aromatic ring breathing mode | Aromatic ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic, isobutyl, and methyl protons. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically above 10 ppm. The aromatic region should display three signals corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons will likely appear as a doublet, a triplet, and another doublet in the range of 7-8 ppm. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The methyl group attached to the aromatic ring will appear as a singlet around 2.3-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum will show a total of 12 distinct signals, as all carbon atoms are in unique chemical environments. The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field, around 170-180 ppm. The six aromatic carbons will resonate in the 120-145 ppm region, with the substituted carbons appearing as weaker signals. The carbons of the isobutyl group and the methyl group will be found in the upfield region of the spectrum (15-45 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| >10 | br s | 1H | -COOH |

| 7.8-8.0 | d | 1H | Aromatic H |

| 7.2-7.4 | t | 1H | Aromatic H |

| 7.1-7.2 | d | 1H | Aromatic H |

| 2.8-3.0 | d | 2H | -CH₂- (isobutyl) |

| 2.3-2.5 | s | 3H | Ar-CH₃ |

| 1.9-2.1 | m | 1H | -CH- (isobutyl) |

| 0.9-1.0 | d | 6H | -CH(CH₃)₂ (isobutyl) |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 170-180 | C=O | Carboxylic acid |

| 140-145 | C | Aromatic C-COOH |

| 138-142 | C | Aromatic C-isobutyl |

| 135-138 | C | Aromatic C-CH₃ |

| 130-133 | CH | Aromatic CH |

| 125-128 | CH | Aromatic CH |

| 123-126 | CH | Aromatic CH |

| 40-45 | CH₂ | -CH₂- (isobutyl) |

| 28-32 | CH | -CH- (isobutyl) |

| 22-25 | CH₃ | -CH(CH₃)₂ (isobutyl) |

| 18-22 | CH₃ | Ar-CH₃ |

To confirm the assignments from one-dimensional NMR and to establish the connectivity between different parts of the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling network within the isobutyl group (methylene protons to the methine proton, and the methine proton to the two methyl groups) and the coupling between adjacent aromatic protons.

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system. This would be particularly useful to identify all protons belonging to the isobutyl group from a single cross-peak.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton assignments to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (2-3 bonds). It would show correlations between the carboxylic acid proton and the aromatic ring carbons, between the aromatic protons and their neighboring carbons, and crucially, between the methylene protons of the isobutyl group and the aromatic ring, and the methyl protons and the aromatic ring, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This would be instrumental in confirming the spatial relationship between the isobutyl and methyl groups on the aromatic ring, showing a NOE cross-peak between the methylene protons of the isobutyl group and the protons of the adjacent methyl group.

For a molecule like this compound, the standard suite of 2D NMR experiments would likely be sufficient for a complete structural assignment. However, in cases of significant signal overlap or ambiguity, more advanced techniques could be employed. For instance, 1D-NOE experiments could be used to selectively irradiate a specific proton (e.g., the methyl protons) and observe the enhancement of signals from nearby protons, providing clear evidence of their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential tool for assessing the purity of this compound and identifying any volatile or semi-volatile impurities. In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (such as a nonpolar HP-5ms column) where compounds are separated based on their boiling points and interactions with the column's stationary phase. rsc.org The separated components then enter the mass spectrometer, which serves as a highly specific detector.

The resulting chromatogram displays peaks corresponding to each eluted compound. The primary, largest peak would correspond to this compound, and its peak area percentage is used to estimate the sample's purity. Smaller peaks indicate the presence of impurities, which could include residual solvents from synthesis (e.g., toluene (B28343), heptane), starting materials, or by-products. The mass spectrum of each impurity peak can be compared against spectral libraries (like NIST/EPA/NIH) for tentative identification. whitman.edu For carboxylic acids, derivatization (e.g., silylation) is sometimes employed to increase volatility and improve chromatographic peak shape, though it is not always necessary. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This precision allows for the determination of the exact mass, which is critical for calculating the elemental formula of a compound. slideshare.net While nominal mass spectrometry would measure the integer mass of this compound (C₁₂H₁₆O₂) as 192 Da, HRMS can distinguish it from other potential formulas that have the same nominal mass.

The theoretically calculated exact mass for the neutral molecule [M] of this compound is 192.11503 Da. HRMS analysis would aim to measure a value extremely close to this, typically within a few parts per million (ppm), thus confirming the molecular formula C₁₂H₁₆O₂. nih.gov

| Parameter | Value | Significance |

| Molecular Formula | C₁₂H₁₆O₂ | Derived from synthesis and confirmed by MS. |

| Calculated Exact Mass | 192.11503 Da | The theoretical monoisotopic mass of the neutral molecule. nih.gov |

| Observed Ion (e.g., [M+H]⁺) | 193.12231 Da | Protonated molecule typically observed in ESI-HRMS. |

| Observed Ion (e.g., [M-H]⁻) | 191.10778 Da | Deprotonated molecule typically observed in ESI-HRMS. |

Fragmentation Pathway Analysis for Structural Confirmation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion ([M]⁺˙) undergoes fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragmentation patterns provides a "fingerprint" that helps to confirm the molecule's specific structure. For this compound, the fragmentation pathway is dictated by its functional groups: a carboxylic acid, a methyl group, and an isobutyl group attached to a benzene ring.

Key fragmentation steps would include:

Loss of the isobutyl group: A prominent fragmentation pathway involves the cleavage of the bond between the isobutyl group and the aromatic ring. This can occur via the loss of an isobutyl radical (•C₄H₉, 57 Da), leading to a fragment at m/z 135.

Loss of a C₃H₇ radical: A McLafferty-type rearrangement involving the isobutyl group can lead to the elimination of propene (C₃H₆, 42 Da) and the formation of a fragment at m/z 150, followed by subsequent fragmentations. More commonly, cleavage can result in the loss of a propyl radical (43 Da) from the isobutyl group, leading to a fragment at m/z 149.

Loss from the carboxylic acid group: Benzoic acids characteristically lose a hydroxyl radical (•OH, 17 Da) to form an acylium ion ([M-17]⁺) or the entire carboxyl group as a radical (•COOH, 45 Da) to form [M-45]⁺. libretexts.org

Benzylic cleavage: Cleavage of the C-C bond beta to the aromatic ring within the isobutyl group is also a common pathway for alkylbenzenes.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Loss | Notes |

| 192 | [C₁₂H₁₆O₂]⁺˙ | - | Molecular Ion ([M]⁺˙) |

| 177 | [C₁₁H₁₃O₂]⁺ | •CH₃ | Loss of the methyl group from the ring. |

| 149 | [C₉H₉O₂]⁺ | •C₃H₇ | Loss of a propyl radical from the isobutyl group. |

| 135 | [C₈H₇O₂]⁺ | •C₄H₉ | Loss of the isobutyl radical. libretexts.org |

| 119 | [C₈H₇O]⁺ | •COOH, •H₂ | Loss of the carboxyl group and subsequent rearrangement. |

| 91 | [C₇H₇]⁺ | •C₅H₉O₂ | Tropylium ion, characteristic of alkylbenzenes. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of conjugated π systems. mdpi.com The chromophore in this compound is the substituted benzene ring.

The aromatic ring gives rise to characteristic π → π* electronic transitions. youtube.com For benzene itself, these appear as two distinct absorption bands. In substituted benzenes like this compound, the positions (λmax) and intensities (molar absorptivity, ε) of these bands are altered by the attached functional groups. The carboxylic acid and alkyl groups are considered auxochromes that modify the absorption of the primary chromophore. The spectrum, typically measured in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorptions characteristic of a substituted aromatic acid.

| Approximate λmax | Electronic Transition | Associated Chromophore |

| ~200-220 nm | π → π | Benzene Ring (E2-band) |

| ~230-260 nm | π → π | Benzene Ring (B-band) |

| ~270-290 nm | n → π* | Carbonyl of the carboxylic acid (weak) |

Integration of Multi-Modal Spectrometric Data for Comprehensive Structural Elucidation

While each spectroscopic technique provides valuable data, their integration is crucial for an unequivocal structural confirmation of this compound. nih.gov The comprehensive elucidation process combines the findings from each method to build a complete and validated molecular profile.

Establish Molecular Formula: HRMS provides the high-accuracy exact mass, which confirms the elemental composition as C₁₂H₁₆O₂.

Confirm Core Structure and Connectivity: The fragmentation pattern from GC-MS reveals the key structural components. The losses corresponding to the isobutyl group (m/z 135) and the characteristic benzoic acid fragments confirm the presence and connectivity of these moieties.

Verify Purity and Identify Volatiles: The GC trace from the GC-MS analysis establishes the purity of the compound and allows for the identification of any co-eluting volatile substances.

Corroborate Conjugated System: The UV-Vis spectrum confirms the presence of the substituted aromatic ring, consistent with the proposed structure. The absorption bands are characteristic of the electronic transitions within the conjugated π system of the benzoic acid derivative.

Together, this multi-modal spectrometric dataset provides interlocking evidence that validates the identity, purity, and detailed chemical structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for investigating the intricate details of molecular systems. For 2-Isobutyl-3-methylbenzoic acid, DFT calculations, often utilizing functionals like B3LYP combined with appropriate basis sets, are instrumental in characterizing its fundamental properties. mdpi.comresearchgate.net

The first step in a computational analysis is typically the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For aromatic compounds like substituted benzoic acids, the planarity of the benzene (B151609) ring and the orientation of the substituent groups are key structural parameters. The bond lengths, bond angles, and dihedral angles of this compound are determined through this optimization process. For instance, the structure of the benzene ring is expected to show slight distortions from a perfect hexagon due to the electronic effects of the isobutyl, methyl, and carboxylic acid groups. semanticscholar.org

Vibrational frequency computations are subsequently performed on the optimized geometry. These calculations not only confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) and Raman spectrum. The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching of the C=O and O-H bonds in the carboxylic acid group, and the various vibrations of the benzene ring and the alkyl substituents. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. vjst.vn

| Parameter | Description | Typical Calculated Value (for related benzoic acids) |

|---|---|---|

| C-C (ring) | Carbon-carbon bond lengths within the benzene ring. | 1.39 - 1.41 Å |

| C-C (carboxyl) | Bond length between the ring and the carboxylic carbon. | ~1.49 Å |

| C=O | Carbonyl bond length in the carboxylic acid group. | ~1.21 Å |

| C-O | Carbon-oxygen single bond length in the carboxylic acid group. | ~1.36 Å |

| O-H | Hydroxyl bond length in the carboxylic acid group. | ~0.97 Å |

| C-C-C (ring) | Bond angles within the benzene ring. | 118° - 122° |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, polarizability, and kinetic stability. semanticscholar.orgnih.govwuxiapptec.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the carboxyl group, while the LUMO would also be distributed over the aromatic system, particularly the π* orbitals. The presence of electron-donating alkyl groups (isobutyl and methyl) would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap compared to unsubstituted benzoic acid. vjst.vn This intramolecular charge transfer from the donor groups to the acceptor part of the molecule is a key feature of its electronic structure.

| Parameter | Description | Typical Calculated Value (eV) (for related benzoic acids) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. vjst.vnljmu.ac.ukmdpi.com

For this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interactions with electrophiles. The acidic proton of the hydroxyl group would be a region of high positive potential. The aromatic ring would exhibit a mixed potential, with the π-system generally being a region of negative potential, influenced by the electron-donating alkyl substituents.

Natural Bonding Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. uni-muenchen.deq-chem.comresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. q-chem.com This analysis provides quantitative information about intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Typical Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| LP(O) | π(C=O) | Hyperconjugation | 30 - 50 |

| LP(O) | σ(C-C)ring | Hyperconjugation | 5 - 15 |

| π(C-C)ring | π*(C-C)ring | π-delocalization | 15 - 25 |

Based on the electronic structure, various chemical reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors are often derived from conceptual DFT. Important descriptors include chemical potential (μ), hardness (η), and softness (S), which are related to the HOMO and LUMO energies. mdpi.com The electrophilicity index (ω) is another useful descriptor that quantifies the energy lowering of a system when it accepts electrons. researchgate.net

Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule, which helps in visualizing chemical bonds and lone pairs. For this compound, these calculations would pinpoint the specific atoms most likely to participate in different types of reactions.

Molecules with significant intramolecular charge transfer, particularly those with donor and acceptor groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Computational methods can be used to predict the NLO response of a molecule, primarily by calculating the first hyperpolarizability (β). mdpi.comspringernature.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.netnih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. By developing a robust QSPR model, it becomes possible to predict the properties of new or untested compounds, thereby accelerating research and development while reducing the need for extensive experimental work. researchgate.net

Development of Predictive Models for Physicochemical Parameters based on Molecular Descriptors

The foundation of QSPR modeling lies in the development of predictive equations that link molecular descriptors to a specific physicochemical property. researchgate.net The process begins with the creation of a dataset of compounds with known experimental values for the property of interest. For each compound, a wide array of molecular descriptors is calculated using specialized software. These descriptors can be categorized into several classes.

A statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), is then employed to select the most relevant descriptors and build a predictive model. researchgate.net For instance, a QSPR study on a series of propane (B168953) derivatives used a single descriptor, Mor13v, to correlate with surface tension. researchgate.net In another comprehensive study, a five-descriptor linear model was developed to predict the standard enthalpy of formation for a large set of 1115 compounds with a high correlation coefficient (R² = 0.9830). mdpi.comresearchgate.net The chemical structures are typically optimized using semi-empirical methods like PM3 before descriptor calculation. mdpi.com

Table 1: Common Classes of Molecular Descriptors in QSPR

| Descriptor Class | Description | Examples |

|---|---|---|

| Topological | Based on the 2D representation of the molecule, describing atomic connectivity. | Wiener index, Kier & Hall molecular connectivity indices, Balaban index. |

| Geometrical (3D) | Derived from the 3D coordinates of the atoms, describing molecular size and shape. | Molecular volume, surface area, moments of inertia, shadow indices. |

| Quantum-Chemical | Calculated using quantum mechanics, describing electronic properties. | Dipole moment, orbital energies (HOMO/LUMO), partial atomic charges. |

| Constitutional | Based on the molecular formula, describing basic composition. | Molecular weight, atom counts, number of rings, number of H-bond donors/acceptors. |

| Physicochemical | Based on known or estimated physicochemical properties. | LogP (octanol-water partition coefficient), molar refractivity. |

While specific QSPR models developed exclusively for this compound are not detailed in the available literature, the established methodologies are fully applicable. To predict a property like its boiling point or solubility, one would calculate its unique set of molecular descriptors and input them into a validated QSPR model built from a diverse dataset of related organic acids.

Application of Molecular Connectivity Indices in QSPR

Molecular Connectivity Indices (MCIs) are a subset of topological descriptors that have proven highly effective in QSPR and Quantitative Structure-Toxicity Relationship (QSTR) studies. nih.gov These indices reflect the degree of branching and connectivity within a molecule's carbon skeleton. They are calculated from the non-hydrogen graph of the molecule, where atoms are represented as vertices and bonds as edges.

A notable study focused on creating a QSTR model for the acute toxicity (LD50 in mice) of 57 benzoic acid compounds, the parent class for this compound. nih.gov Using a modified method for calculating MCIs, a robust predictive model was established. nih.gov

The key indices used were:

Zero-order connectivity index (⁰Jᴬ): Reflects the contribution of each individual atom.

First-order connectivity index (¹Jᴬ): Reflects the contribution of each bond.

Cross factor (Jᴮ): An interaction term, calculated as ⁰Jᴬ × ¹Jᴬ.

The resulting regression model demonstrated a high correlation (R² = 0.9860) and strong predictive ability for the toxicity of this class of compounds. nih.gov

LogLD₅₀ = 1.2399 × ⁰Jᴬ + 2.6911 × ¹Jᴬ – 0.4445 × Jᴮ nih.gov

This model illustrates how MCIs can quantify complex structural features, including the size and branching present in the isobutyl and methyl groups of this compound, to predict a biological endpoint. The positive coefficients for ⁰Jᴬ and ¹Jᴬ suggest that toxicity increases with molecular size and complexity, while the negative coefficient for the cross factor provides a moderating term in the relationship. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal detailed information about the conformational flexibility and dynamic behavior of a molecule like this compound. adelaide.edu.aunih.gov

The process involves placing the molecule in a simulated environment, often a box of explicit solvent molecules (like water), and applying a force field (e.g., OPLS3e) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. scholaris.ca The simulation is typically run for a duration of nanoseconds to microseconds, generating a trajectory of atomic positions. adelaide.edu.au

Analysis of this trajectory allows for a thorough conformational analysis, identifying:

Stable Conformers: The most frequently adopted three-dimensional shapes of the molecule.

Conformational Transitions: The pathways and energy barriers for moving between different conformers.

Intramolecular Interactions: The formation and breaking of internal hydrogen bonds or van der Waals contacts that stabilize certain conformations.

Solvent Effects: How interactions with the surrounding solvent influence the molecule's shape and flexibility.

For example, MD simulations were crucial in a study of a cytochrome P450 enzyme, where they revealed how a mutation allowed the phenyl ring of a benzoic acid substrate to achieve a productive geometry for oxidation that was not observed in the static crystal structure. adelaide.edu.au In another study on macrocyclic peptides, MD simulations were used to investigate conformational consequences of backbone modifications. scholaris.ca These studies highlight the ability of MD to capture the dynamic nature of molecules, providing insights beyond static structural models.

Molecular Docking Studies for In Vitro Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govsemanticscholar.org The primary goal is to identify the most likely binding mode and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov

This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a ligand's activity. The process involves:

Obtaining the 3D structures of both the ligand and the receptor (often from crystallographic data in the Protein Data Bank).

Sampling a wide range of possible orientations and conformations of the ligand within the receptor's binding site.

Using a scoring function to evaluate the fitness of each pose, estimating the binding affinity.

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions, between the ligand and specific amino acid residues in the receptor's active site. nih.govnih.gov For example, a study on isatin-aminobenzoic acid hybrids used molecular docking to validate their antibacterial activity by predicting their binding interactions within the active site of the histidine kinase/WalK protein. semanticscholar.org Similarly, docking of (S)-flurbiprofen derivatives into the active site of the α-glucosidase enzyme identified crucial stabilizing interactions with glutamate (B1630785) and histidine residues. nih.gov

Table 2: Example of Molecular Docking Results for an (S)-Flurbiprofen Derivative (Compound 5k) with α-Glucosidase

| Parameter | Value/Description |

|---|---|

| Biological Target | α-Glucosidase |

| Ligand | Compound 5k (An (S)-flurbiprofen derivative) |

| Binding Energy | -7.51 kcal/mol (indicates strong binding) |

| Key Interacting Residues | Glu277, His351 |

| Type of Interactions | Hydrogen bonding, hydrophobic interactions |

This table is illustrative of the data obtained from molecular docking studies, based on findings for a related compound. nih.gov

While specific docking studies targeting this compound were not found, this methodology could be readily applied to predict its potential interactions with various enzymes or receptors relevant to its pharmacological profile.

Solvation Models and Thermodynamic Property Prediction for Solution Behavior (e.g., Abraham Model)

Solvation models are theoretical frameworks used to predict the thermodynamic properties of a solute when dissolved in a solvent. These models are crucial for understanding and predicting solution behavior, such as solubility and partitioning between different phases (e.g., water and an organic solvent). nsf.gov The Abraham model is a widely used and highly successful linear free-energy relationship for this purpose. nsf.gov

The model correlates a solute's property (log P or log K) to a set of solute and solvent parameters. The governing equations are:

For partition coefficients (log P) between two immiscible phases (e.g., water to solvent): log P = c + eE + sS + aA + bB + vV

For solubility or gas-to-solvent partitioning (log K): log K = c + eE + sS + aA + bB + lL

The parameters in these equations represent specific types of intermolecular interactions:

| L | Logarithm of the gas-hexadecane partition coefficient at 298.15 K. |

The solvent is characterized by a complementary set of coefficients (c, e, s, a, b, v, l), which are determined by regression analysis of experimental solubility and partition data for a large number of solutes in that specific solvent. nsf.gov Updated Abraham model correlations have been determined for numerous solvents, including methyl isobutyl ketone and isobutyl acetate (B1210297), by combining new experimental data with published values. nsf.govresearchgate.net These studies often include data for related compounds like 2-methylbenzoic acid and 3-methylbenzoic acid. researchgate.netdntb.gov.ua

By knowing the solute descriptors for this compound and the solvent coefficients for a given solvent, the Abraham model can be used to accurately predict its solubility and partitioning behavior, providing valuable data for applications in extraction, chromatography, and formulation development. researchgate.net

Investigation of in Vitro Biological Activities of 2 Isobutyl 3 Methylbenzoic Acid and Its Derivatives

In Vitro Antimicrobial and Antibacterial Activity Assays

Research into the antimicrobial properties of derivatives of 2-isobutyl-3-methylbenzoic acid has yielded specific insights, particularly concerning a class of compounds synthesized by coupling isatin (B1672199) derivatives with aminobenzoic acids. These studies provide a basis for understanding their potential efficacy against bacterial pathogens.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

A series of synthesized Schiff's bases, including derivatives that incorporate a 1-isobutylindoline-2,3-dione moiety, have been assessed for their antibacterial activity. nih.gov The findings indicate a promising and selective action against Gram-positive bacteria, while showing limited to no effect on Gram-negative bacteria and fungi. nih.gov

The in vitro antibacterial activity was quantified using the minimum inhibitory concentration (MIC) method, with the antibiotic imipenem (B608078) used as a reference standard. The results demonstrated that the 1-isobutylindoline-2,3-dione derivatives possess notable activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, compounds within this series exhibited MIC values ranging from 0.19 mmol/L to 0.36 mmol/L against these Gram-positive strains. nih.gov In comparison, another series of derivatives featuring a methallyl group instead of the isobutyl group showed even higher activity, suggesting that the nature of the substituent group plays a crucial role in the compound's ability to penetrate the microbial cell. nih.gov

| Compound Derivative | Target Organism | MIC (mmol/L) |

|---|---|---|

| (E)-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acid (2b) | S. aureus / B. subtilis | 0.19 - 0.36 |

| (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acid (3b) | S. aureus / B. subtilis | 0.19 - 0.36 |

| (E)-2-chloro-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acid (4b) | S. aureus / B. subtilis | 0.19 - 0.36 |

| (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (5b) | S. aureus / B. subtilis | 0.19 - 0.36 |

| (E)-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)-2-hydroxybenzoic acid (6b) | S. aureus / B. subtilis | 0.19 - 0.36 |

| Imipenem (Reference) | S. aureus / B. subtilis | 0.040 |

Anti-biofilm Formation Studies

The ability of bacteria to form biofilms is a significant factor in their pathogenicity and resistance to antimicrobial agents. semanticscholar.org Biofilms are complex communities of microbes encased in a self-produced extracellular matrix, which makes them notoriously difficult to eradicate. semanticscholar.org

Studies on the isatin-aminobenzoic acid hybrids have also explored their capacity to inhibit biofilm formation. nih.gov Research indicates that these substances, particularly the more active derivatives, demonstrate a strong inhibitory effect on biofilm formation by B. subtilis. nih.gov This anti-biofilm activity was evaluated at sub-inhibitory concentrations, suggesting that the compounds can interfere with the mechanisms of biofilm development without necessarily killing the bacteria. nih.gov The disruption of biofilm formation represents a key strategy in combating chronic infections and bacterial resistance. semanticscholar.orgfrontiersin.org

In Vitro Antioxidant Potential Assessment

Detailed research findings and data tables regarding the specific in vitro antioxidant potential of this compound and its direct derivatives are not extensively available in the reviewed scientific literature. While antioxidant assays for various other benzoic acid derivatives and phenolic compounds are common, specific data for the compound is lacking. scispace.comresearchgate.net

In Vitro Anti-inflammatory Modulating Properties

Information on the in vitro anti-inflammatory activities of this compound and its derivatives is limited within the scope of currently available research.

Enzyme Inhibition Assays (e.g., TACE inhibition)

There is a lack of specific published data on the inhibitory effects of this compound or its derivatives on Tumor Necrosis Factor-α Converting Enzyme (TACE). TACE is a metalloproteinase responsible for processing the precursor of TNF-α, a key cytokine in inflammatory processes. nih.gov While TACE inhibition is a significant area of anti-inflammatory research, studies have focused on other classes of compounds. nih.govipbcams.ac.cn

Protein Denaturation Inhibition Assays

The inhibition of protein denaturation is a standard in vitro method for screening potential anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation. researchgate.netnih.gov However, specific studies evaluating the capacity of this compound or its derivatives to inhibit protein denaturation have not been identified in the reviewed literature. Research in this area has been conducted on various other natural and synthetic compounds. nih.govnih.gov

In Vitro Anticancer Activity Against Human Cancer Cell Lines (Non-Human Research Focus)

The evaluation of benzoic acid derivatives in laboratory settings has revealed notable cytotoxic effects against a range of human cancer cell lines. These studies are fundamental in identifying compounds with potential therapeutic value.

Various synthetic and naturally occurring benzoic acid analogues have been tested for their ability to inhibit the growth of cancer cells. For instance, a study on benzoic acid analogues isolated from the fungus Claviceps yanagawaensis demonstrated their cytotoxic potential. scirp.org Specifically, the compound 3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)benzoic acid was found to be cytotoxic to PANC-1 pancreatic cancer cells. scirp.org Another analogue, dimethyl bigutol, showed concentration-dependent cytotoxicity against HL60 promyelocytic leukemia cells. scirp.org

Further research into synthetic derivatives has expanded the scope of their anticancer potential. Ruthenium(II) complexes incorporating p-substituted benzoic acids have shown cytotoxicity against breast (MDA-MB-231, MCF-7), prostate (DU-145), and lung (A549) tumor cells. scielo.brresearchgate.net Similarly, a recent 2024 study systematically tested benzoic acid itself across ten different human cancer cell lines, revealing a wide range of cytotoxic efficacy. researchgate.net The IC50 values, which represent the concentration required to inhibit 50% of cell growth, varied significantly between cell types, indicating a degree of specificity in its action. For example, after a 72-hour exposure, the IC50 value for the bone cancer cell line MG63 was 85.54 µg/ml, while for the colon cancer line HT29, it was 670.6 µg/ml. researchgate.net

Other studies have highlighted potent activity in different derivatives. For example, certain novel imidazolyl benzoic acid derivatives have demonstrated promising anticancer effects. jchemlett.com Likewise, some para-aminobenzoic acid (PABA) analogues have exhibited strong inhibitory action against MCF-7 and HCT-116 cell lines, with IC50 values in the micromolar range. nih.gov

Table 1: Cytotoxicity of Benzoic Acid and its Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 Value | Exposure Time | Citation |

|---|---|---|---|---|---|

| Benzoic Acid | MG63 | Bone Cancer | 85.54 µg/ml | 72h | researchgate.net |

| Benzoic Acid | Phoenix (Control) | Kidney Epithelial | 231.16 µg/ml | 72h | researchgate.net |

| Benzoic Acid | CaCO2 | Colon Cancer | 258.91 µg/ml | 72h | researchgate.net |

| Benzoic Acid | HUH7 | Liver Cancer | 358.55 µg/ml | 72h | researchgate.net |

| Benzoic Acid | HT29 | Colon Cancer | 670.6 µg/ml | 72h | researchgate.net |

| [Ru(p-cymene)(PPh3)(benzoic acid)] | MDA-MB-231 | Breast Cancer | 13.9 µM | 72h | scielo.br |

| [Ru(p-cymene)(PPh3)(p-OH-benzoic acid)] | MDA-MB-231 | Breast Cancer | 14.5 µM | 72h | scielo.br |

| [Ru(p-cymene)(PPh3)(p-NO2-benzoic acid)] | MDA-MB-231 | Breast Cancer | 10.5 µM | 72h | scielo.br |

This table is interactive. Click on the headers to sort the data.

A critical aspect of anticancer drug development is selective toxicity, where a compound is more toxic to cancer cells than to normal, healthy cells. Several studies on benzoic acid derivatives have focused on this property. Ruthenium complexes with p-substituted benzoic acids were evaluated against both tumorigenic and non-tumorigenic cell lines. scielo.brresearchgate.net One such complex, containing benzoic acid, was found to be 3.5 times more active against the MDA-MB-231 breast cancer cell line than against the non-tumorigenic MCF-10A breast cell line, demonstrating a favorable selectivity index. scielo.br

This selective effect is a promising characteristic, as it suggests that such compounds could potentially target tumors while minimizing damage to healthy tissues. scielo.br A 2024 study also highlighted this differential, where benzoic acid showed significantly higher toxicity toward several cancer cell lines compared to the Phoenix normal kidney epithelial cell line. researchgate.net For instance, the IC50 for the MG63 bone cancer line was 85.54 µg/ml, whereas for the normal Phoenix cells, it was 231.16 µg/ml after 72 hours. researchgate.net Similarly, novel enones featuring an isobutyl group exhibited potent cytotoxic activity against cancer cells while normal lung cells (MRC-5) remained unharmed. researchgate.net

Table 2: Selective Toxicity of Benzoic Acid Derivatives

| Compound | Cancer Cell Line (IC50) | Normal Cell Line (IC50) | Selectivity Index (SI)¹ | Citation |

|---|---|---|---|---|

| [Ru(p-cymene)(PPh3)(benzoic acid)] | MDA-MB-231 (13.9 µM) | MCF-10A (48.4 µM) | 3.5 | scielo.br |

| [Ru(p-cymene)(PPh3)(p-OH-benzoic acid)] | MDA-MB-231 (14.5 µM) | MCF-10A (37.2 µM) | 2.6 | scielo.br |

| [Ru(p-cymene)(PPh3)(p-NO2-benzoic acid)] | MDA-MB-231 (10.5 µM) | MCF-10A (20.3 µM) | 1.9 | scielo.br |

| Imidazole (B134444) Derivative 44 | A549 (6.4 µM) | MRC-5 (23.0 µM) | 3.6 | rsc.org |

| Benzoic Acid | MG63 (85.54 µg/ml) | Phoenix (231.16 µg/ml) | 2.7 | researchgate.net |

¹Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI indicates greater selectivity for cancer cells. This table is interactive. Click on the headers to sort the data.

Elucidation of Structure-Activity Relationships in Biologically Active Analogues (In Vitro)

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer potency of lead compounds. For benzoic acid derivatives, research has shown that small modifications to the chemical structure can significantly impact biological activity.

One key finding is that the nature and position of substituents on the benzoic acid ring are critical. For a series of imidazolyl benzoic acids, derivatives with activating groups such as hydroxy (-OH) and methoxy (B1213986) (-OCH3) at the para-position of a linked phenyl ring showed the best inhibitory activity against c-Met kinase, a target in cancer therapy. jchemlett.com In contrast, another study found that replacing the aromatic system of the benzoic acid moiety with heterocyclic rings like pyridine (B92270) or oxazole (B20620) greatly reduced the STAT3-inhibitory activity of the analogues. nih.gov This suggests that the benzene (B151609) ring of the benzoic acid is crucial for the activity of that particular compound series. nih.gov

In another example involving triazole derivatives linked to a dimethyl aminobenzoic acid moiety, the compound designated HB5 was highly selective against Hep G2 cancer cells and was found to inhibit the EGFR tyrosine kinase. pensoft.net The SAR of certain naphthalene-dione analogues showed that cyclized imidazole derivatives had a sharp increase in potency compared to their uncyclized amide counterparts. rsc.org

Furthermore, in the development of STAT3 inhibitors, modifying the linker between the benzoic acid motif and other parts of the molecule had a significant effect. Analogues with an (R)-configuration at a chiral center in the linker showed improved inhibitory activity and selectivity. nih.gov These studies collectively underscore the importance of the benzoic acid scaffold and demonstrate how targeted chemical modifications can enhance the in vitro anticancer profile of its derivatives.

Applied Chemical and Engineering Studies

Solid-Liquid Phase Equilibrium and Solubility Studies in Various Solvents

There is no available published data on the solid-liquid phase equilibrium or the solubility of 2-isobutyl-3-methylbenzoic acid in various solvents.

Influence of Temperature and Solvent Polarity on Solubility

No studies have been found that investigate the influence of temperature or the polarity of solvents on the solubility of this compound.

Thermodynamic Modeling of Solution Processes (e.g., Gibbs Energy, Enthalpy, Entropy)

Due to the absence of experimental solubility data, no thermodynamic modeling, including the calculation of Gibbs energy, enthalpy, or entropy of solution for this compound, has been reported.

Crystallization Process Development and Optimization

There is no information available regarding the development or optimization of crystallization processes for this compound.

Selection of Solvents and Anti-solvents for Controlled Crystallization

No literature exists detailing the selection of appropriate solvents or anti-solvents for the controlled crystallization of this compound.